(S)-(4-Phenylmorpholin-2-yl)methanamine
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Overview
Description
(S)-(4-Phenylmorpholin-2-yl)methanamine is a chemical compound with the molecular formula C11H16N2O It is a derivative of morpholine, a heterocyclic amine, and features a phenyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-Phenylmorpholin-2-yl)methanamine typically involves the reaction of morpholine with benzaldehyde, followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.
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Step 1: Formation of Schiff Base
Reactants: Morpholine and benzaldehyde
Conditions: Solvent (e.g., ethanol), reflux
Product: Schiff base (N-benzylidene morpholine)
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Step 2: Reductive Amination
Reactants: Schiff base and reducing agent (e.g., sodium borohydride)
Conditions: Solvent (e.g., ethanol), room temperature
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(4-Phenylmorpholin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination in the presence of a catalyst.
Major Products
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(S)-(4-Phenylmorpholin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (S)-(4-Phenylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic activity, depending on its binding affinity and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Phenylmorpholine: Lacks the methanamine group but shares the morpholine and phenyl structure.
(S)-4-Benzylmorpholine: Contains a benzyl group instead of a phenyl group.
(S)-4-Phenylpiperidine: Features a piperidine ring instead of a morpholine ring.
Uniqueness
(S)-(4-Phenylmorpholin-2-yl)methanamine is unique due to the presence of both the morpholine ring and the phenyl group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
[(2S)-4-phenylmorpholin-2-yl]methanamine |
InChI |
InChI=1S/C11H16N2O/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10/h1-5,11H,6-9,12H2/t11-/m0/s1 |
InChI Key |
YAKKATWFMLCGMI-NSHDSACASA-N |
Isomeric SMILES |
C1CO[C@H](CN1C2=CC=CC=C2)CN |
Canonical SMILES |
C1COC(CN1C2=CC=CC=C2)CN |
Origin of Product |
United States |
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